molecular formula C9H11F2NO B1499856 2-Amino-3-(2,4-difluorophenyl)propan-1-ol CAS No. 831191-83-4

2-Amino-3-(2,4-difluorophenyl)propan-1-ol

Cat. No.: B1499856
CAS No.: 831191-83-4
M. Wt: 187.19 g/mol
InChI Key: ZHGQLWQGUPOTAI-UHFFFAOYSA-N
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Description

“2-Amino-3-(2,4-difluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11F2NO . It has a molecular weight of 187.19 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the resources I found.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

A study by Rzeszotarski et al. (1979) investigated the affinity of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including derivatives similar to 2-amino-3-(2,4-difluorophenyl)propan-1-ol, for beta 1- and beta-2-adrenoceptors. They found significant cardioselectivity in certain derivatives, contributing to the understanding of selective beta-blockers.

Synthesis of Fluconazole Analogues

Heravi and Motamedi (2004) synthesized a series of compounds analogous to fluconazole, including 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocycl)-propan-2-ol, expanding the research in antifungal agents (Heravi & Motamedi, 2004).

Inhibitive Performance on Carbon Steel Corrosion

Gao, Liang, and Wang (2007) synthesized tertiary amines, including compounds similar to this compound, to study their inhibitive performance on carbon steel corrosion. These compounds showed promise as anodic inhibitors (Gao, Liang, & Wang, 2007).

Synthesis of 18F-labeled Fluconazole

Livni et al. (1992) synthesized [4-18F]fluconazole, a derivative of this compound, for positron emission tomography studies in animals, contributing to the pharmacokinetic research of fluconazole (Livni et al., 1992).

Conformational Analyses of Derivatives

Nitek et al. (2020) conducted crystal structure analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. This research contributes to the understanding of the molecular structures and potential applications of similar compounds (Nitek et al., 2020).

Asymmetric Reduction in Organic Synthesis

Itsuno et al. (1987) explored the asymmetric reduction of acetophenone O-methyloxime using a reagent derived from a compound similar to this compound, demonstrating its utility in producing optically active compounds (Itsuno et al., 1987).

Synthesis of Cyclic Polyamines

Cassimjee, Marin, and Berglund (2012) synthesized circular polyamines from 3-amino-propan-1-ol, a compound structurally related to this compound. This showcases the flexibility of amino alcohols in generating multifunctional polyamines (Cassimjee, Marin, & Berglund, 2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves and eye protection .

Properties

IUPAC Name

2-amino-3-(2,4-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-7-2-1-6(9(11)4-7)3-8(12)5-13/h1-2,4,8,13H,3,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGQLWQGUPOTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669982
Record name 2-Amino-3-(2,4-difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831191-83-4
Record name 2-Amino-3-(2,4-difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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